molecular formula C15H11N3O B14207670 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- CAS No. 824968-47-0

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-

Katalognummer: B14207670
CAS-Nummer: 824968-47-0
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: GKTKZNBIWLOXJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the broader class of pyrazoloisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- includes a fused pyrazole and isoquinoline ring system, with a furanyl and methyl substituent, making it a valuable scaffold for drug development and other scientific research.

Vorbereitungsmethoden

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this process, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate, typically in an acetonitrile solution. The reaction is carried out under reflux conditions, leading to moderate to good yields of the target compound .

Analyse Chemischer Reaktionen

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the furanyl and methyl positions, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., copper catalysts). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of nitric oxide production in lipopolysaccharide-induced cells. This inhibition is achieved by targeting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

824968-47-0

Molekularformel

C15H11N3O

Molekulargewicht

249.27 g/mol

IUPAC-Name

5-(furan-2-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C15H11N3O/c1-9-13-15(18-17-9)11-6-3-2-5-10(11)14(16-13)12-7-4-8-19-12/h2-8H,1H3,(H,17,18)

InChI-Schlüssel

GKTKZNBIWLOXJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.